acidocin B

Circular bacteriocin NMR solution structure Peptide topology

Acidocin B is a ribosomally synthesized, post-translationally modified circular bacteriocin of 58 amino acids (molecular mass 5,621.5 Da) produced by Lactobacillus acidophilus M46. It was originally misreported as a linear peptide but subsequently proven circular by MALDI-TOF MS/MS; its four-α-helical globular bundle with a central pore was solved by solution NMR.

Molecular Formula C7H9NO
Molecular Weight 0
CAS No. 155462-64-9
Cat. No. B1175031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacidocin B
CAS155462-64-9
Synonymsacidocin B
Molecular FormulaC7H9NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acidocin B (CAS 155462-64-9): A Well-Characterized Narrow-Spectrum Circular Bacteriocin from Lactobacillus acidophilus M46


Acidocin B is a ribosomally synthesized, post-translationally modified circular bacteriocin of 58 amino acids (molecular mass 5,621.5 Da) produced by Lactobacillus acidophilus M46 [1]. It was originally misreported as a linear peptide but subsequently proven circular by MALDI-TOF MS/MS; its four-α-helical globular bundle with a central pore was solved by solution NMR [1]. It belongs to subgroup II of the circular bacteriocins (isoelectric point ~7 or lower) and exhibits a characteristically narrow antimicrobial spectrum combined with notable heat stability [2][3].

Why Generic Substitution Fails: Acidocin B's Differentiated Antimicrobial Spectrum and Stability Profile


Acidocin B cannot be generically substituted with other Lactobacillus-derived bacteriocins because its combinatorial phenotype—a very narrow Lactobacillus spectrum plus inhibition of Clostridium sporogenes—is atypical among in-class compounds [1]. While structurally related circular bacteriocins such as gassericin A (98% amino acid identity) share the circular fold, they differ in producer organism, native complex size, and ecological origin, precluding interchangeable procurement for studies requiring the validated M46 genetic background and plasmid-encoded immunity system [2][3].

Acidocin B (CAS 155462-64-9) Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Proven Circular Architecture vs. Original Linear Misannotation: Structural Identity Confirmed by MALDI-TOF MS/MS

Acidocin B was originally reported as a linear 59-residue peptide. Subsequent purification and MALDI-TOF MS/MS analysis proved it is circular, composed of 58 amino acids with a molecular mass of 5,621.5 Da [1]. This corrects the foundational structural annotation and distinguishes acidocin B from genuinely linear class II bacteriocins such as lactacin B [2]. The circular topology imparts enhanced resistance to proteolytic degradation and extreme pH/temperature denaturation relative to linear forms, a class-level property that directly impacts shelf-life and formulation stability [1].

Circular bacteriocin NMR solution structure Peptide topology

Atypical Ultra-Narrow Spectrum: Combination of Clostridium sporogenes Inhibition with Restricted Lactobacillus Activity

Acidocin B uniquely combines inhibition of the spoilage/pathogenic anaerobe Clostridium sporogenes with a very narrow activity spectrum against the genus Lactobacillus (active against L. fermentum and L. delbrueckii subsp. bulgaricus, but not most other Lactobacillus spp.) [1][2]. In contrast, the co-screened broad-spectrum bacteriocin salivaricin B from L. salivarius M7 inhibits Listeria monocytogenes, Bacillus cereus, Brochothrix thermosphacta, Enterococcus faecalis, and many lactobacilli [1]. This narrow spectrum is a deliberate selection criterion for applications targeting Clostridium without broad collateral killing of desirable lactobacilli.

Antimicrobial spectrum Bacteriocin specificity Clostridium sporogenes

Subgroup II Circular Bacteriocin Structural Classification: pI-Based Differentiation from Carnocyclin A

Acidocin B's solution NMR structure revealed a compact four-α-helical globular bundle with a central pore, classifying it as a subgroup II circular bacteriocin (pI ~7 or lower) [1]. Head-to-head structural comparison with carnocyclin A, a subgroup I circular bacteriocin (pI 10), showed distinct overall folding differences attributed to divergent physical properties, necessitating different solvent systems for 3D structure determination [1]. This pI-based subgroup classification is unique among structurally characterized circular bacteriocins and has implications for purification strategy, formulation pH, and electrostatic interactions with target membranes.

Circular bacteriocin subgroup Isoelectric point NMR structure comparison

Heat Stability and Unique Extraction Behavior: 80°C for 20 min and Butanol Extractability

Acidocin B retains activity after heating at 80°C for 20 min and is extractable from culture supernatant with butanol, a distinctive physicochemical property among Lactobacillus acidophilus bacteriocins [1]. Native acidocin B occurs as a large molecular weight complex (~100 kDa), yet migrates as a ~2.4 kDa peptide on SDS-PAGE after partial purification [1]. This contrasts with lactacin B, which was purified by ion-exchange chromatography and ultrafiltration without reported butanol extractability [2]. The butanol extraction provides a scalable, selectivity-enhancing purification step not universally applicable to other L. acidophilus bacteriocins.

Heat stability Bacteriocin purification Butanol extraction

Genetic Architecture: Plasmid-Encoded Precursor with Defined Processing Site and Immunity Gene

The acidocin B structural gene (acdB/ORF-2) is located on the 4 kb XbaI-HindIII fragment of plasmid pCV461 and encodes a precursor processed at a von Heijne '-3, -1' site to yield the 59-amino-acid active form [1]. The same fragment confers immunity when introduced into L. fermentum NCK127, confirming a genetically linked immunity determinant [1]. In contrast, the gassericin A gene cluster, while 98% identical in amino acid sequence, resides in a ~3.3 kb genomic region in L. gasseri LA39 with different flanking ORFs [2]. Acidocin LF221 A and B, from L. acidophilus LF221, are two-component class II bacteriocins with distinct genetic organization and lack the circular topology [3].

Bacteriocin gene cluster Plasmid localization Immunity protein

Production Scalability: Eightfold Yield Improvement Under Optimized Conditions with Growth-Independent Synthesis

Optimization of cultivation conditions for L. acidophilus M46 resulted in an eightfold increase in acidocin B production [1]. Critically, acidocin B synthesis does not require active growth; washed producer cells can produce the bacteriocin in chemically defined production medium, a property that decouples biomass generation from bacteriocin yield [1]. While lactacin B production is pH-dependent with maximum activity at pH 6 in broth cultures [2], its growth-independent production capacity has not been reported. This growth-phase decoupling is a significant bioprocess engineering advantage for scalable, reproducible manufacturing.

Bacteriocin production Yield optimization Chemically defined medium

Acidocin B (CAS 155462-64-9): High-Value Research and Industrial Application Scenarios


Structural Biology of Circular Bacteriocins: NMR and Crystallography Studies

Acidocin B is the only subgroup II circular bacteriocin with a solved NMR solution structure (PDB: 2MWR), making it the essential reference compound for structural studies of this pI class. Its compact four-α-helical bundle with a central pore [1] enables comparative folding studies against subgroup I circular bacteriocins such as carnocyclin A.

Targeted Clostridium Suppression in Food and Microbiome Research

Acidocin B's unique combination of C. sporogenes inhibition and narrow Lactobacillus spectrum [1] is ideal for experimental systems requiring anaerobic pathogen control without collateral eradication of desirable lactic acid bacteria, a selectivity profile not matched by broad-spectrum alternatives like salivaricin B.

Bacteriocin Genetic Engineering and Heterologous Expression Platforms

The plasmid-encoded gene cluster (pCV461) with a defined precursor processing site and genetically linked immunity determinant [1] provides a well-characterized genetic system for heterologous expression, mutagenesis, and structure-activity relationship studies that are less accessible with chromosomally encoded circular bacteriocins.

Scalable Bioprocess Development and Pilot-Scale Purification

The demonstrated eightfold production improvement, growth-independent synthesis, and unique butanol extractability [1] make acidocin B a strong candidate for bioprocess engineering studies focused on cost-effective, scalable purification of circular bacteriocins for industrial or pre-clinical research supply.

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